molecular formula C31H33N3O4S2 B12135661 ethyl 1-({3-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine-4-carboxylate

ethyl 1-({3-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine-4-carboxylate

Cat. No.: B12135661
M. Wt: 575.7 g/mol
InChI Key: HKWQQHDUDFNSLU-UHFFFAOYSA-N
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Description

Key structural features include:

  • Piperidine-4-carboxylate core: This moiety is esterified with an ethyl group, enhancing lipophilicity and membrane permeability .
  • Sulfonyl linkage: Connects the piperidine ring to a substituted phenyl group, likely influencing electronic properties and protein-binding interactions.

Computational tools like SHELX (used for crystallographic refinement) and molecular networking (via MS/MS cosine scores) could elucidate its 3D conformation and fragmentation patterns .

Properties

Molecular Formula

C31H33N3O4S2

Molecular Weight

575.7 g/mol

IUPAC Name

ethyl 1-[3-[3-(2-phenylethyl)-2-phenylimino-1,3-thiazol-4-yl]phenyl]sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C31H33N3O4S2/c1-2-38-30(35)25-17-19-33(20-18-25)40(36,37)28-15-9-12-26(22-28)29-23-39-31(32-27-13-7-4-8-14-27)34(29)21-16-24-10-5-3-6-11-24/h3-15,22-23,25H,2,16-21H2,1H3

InChI Key

HKWQQHDUDFNSLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCC5=CC=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

Computational Similarity Metrics

Ethyl 1-({3-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine-4-carboxylate shares structural motifs with compounds analyzed in bioactivity clustering and similarity indexing studies:

  • Tanimoto and Dice coefficients : These metrics quantify structural similarity by comparing molecular fingerprints (e.g., MACCS or Morgan fingerprints). For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) using Tanimoto coefficients, suggesting analogous pharmacodynamic properties . Extending this approach, the target compound’s similarity to kinase inhibitors (e.g., ZINC00027361) could be assessed via molecular fingerprints and databases like ChEMBL .
  • Hierarchical clustering : demonstrates that structurally related compounds cluster into groups with shared bioactivity profiles. The thiazole and sulfonyl groups in the target compound may align it with clusters of kinase or protease inhibitors.

Table 1: Hypothetical Similarity Indices

Compound Pair Tanimoto (MACCS) Dice (Morgan) Cosine Score (MS/MS)
Target vs. ZINC00027361 0.65 0.68 0.72
Target vs. SAHA 0.52 0.55 0.48
Bioactivity and Target Correlations
  • Bioactivity profiling: Compounds with sulfonamide and thiazole motifs often exhibit kinase inhibition or epigenetic modulation. For instance, SAHA-like compounds target HDACs, while thiazole derivatives inhibit PI3K/AKT pathways . The target compound’s phenylimino-thiazole group may confer similar target affinities.
  • QSAR models: highlights that QSAR models compare compounds against entire chemical populations.
Case Studies in Structural Analogues
  • Aglaithioduline vs. SAHA : A 70% similarity index correlated with shared HDAC8 inhibition and pharmacokinetic properties . By analogy, the target compound’s sulfonyl-piperidine group may mimic SAHA’s zinc-binding domain.
  • Kinase inhibitor ZINC00027361 : Structural alignment with the target compound’s thiazole ring could suggest overlapping binding modes in kinase active sites .

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